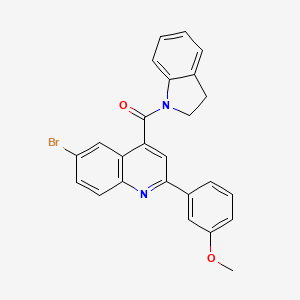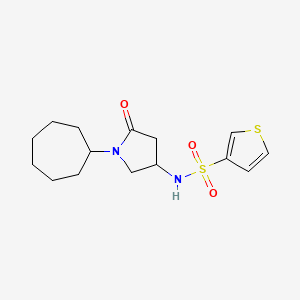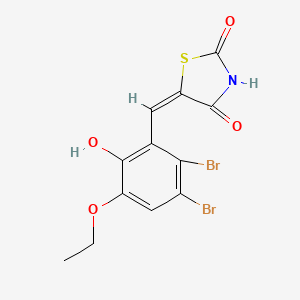
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as EMD 534085 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer growth and inflammation. It has also been suggested that it may interact with specific targets in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer growth and inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, it has been found to increase the expression of specific proteins involved in neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline in lab experiments is its potent therapeutic properties. This compound has been extensively studied for its potential therapeutic applications in various diseases, making it an attractive candidate for further research. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for certain research applications.
Direcciones Futuras
There are several future directions for research on 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline. One potential direction is to further investigate its mechanism of action to identify specific targets that may be involved in its therapeutic effects. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, future research could focus on developing more efficient synthesis methods to increase the availability of this compound for research purposes.
Métodos De Síntesis
The synthesis of 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline involves the reaction of 6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxylic acid with 2,3-dihydro-1H-indole-1-carboxylic acid in the presence of a coupling reagent and a base. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by preventing neuronal cell death.
Propiedades
IUPAC Name |
[6-bromo-2-(3-methoxyphenyl)quinolin-4-yl]-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2/c1-30-19-7-4-6-17(13-19)23-15-21(20-14-18(26)9-10-22(20)27-23)25(29)28-12-11-16-5-2-3-8-24(16)28/h2-10,13-15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGIQFWZKLBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)

![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)


![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)
![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6074517.png)
![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6074527.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6074537.png)
![2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B6074545.png)